CRBN vs. VHL Degradation Selectivity
Conjugate 29 recruits the cereblon (CRBN) E3 ligase, which differs fundamentally from Von Hippel-Lindau (VHL)-recruiting conjugates in terms of tissue expression, ternary complex geometry, and degradation outcomes [1]. In solid-phase PROTAC synthesis studies, PROTACs built with CRBN ligands (thalidomide-based) and PEG linkers exhibited distinct degradation activity compared to VHL-based PROTACs bearing the same POI ligand and linker [2].
| Evidence Dimension | E3 ligase recruitment specificity |
|---|---|
| Target Compound Data | CRBN-recruiting (thalidomide-based) |
| Comparator Or Baseline | VHL-recruiting (e.g., VH032-based) |
| Quantified Difference | Not quantified; qualitative difference in degradation activity observed |
| Conditions | Western blot analysis of BRD4 degradation in solid-phase synthesized PROTACs |
Why This Matters
Selection of CRBN-based Conjugate 29 over VHL alternatives determines which E3 ligase is hijacked, impacting degradation efficiency in specific cell types and potentially avoiding VHL-associated resistance mechanisms.
- [1] Bricelj A, et al. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Front Chem. 2021;9:707317. doi:10.3389/fchem.2021.707317. View Source
- [2] Xu H, Kurohara T, Ohoka N, Tsuji G, Inoue T, Naito M, Demizu Y. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. Bioorg Med Chem. 2023 May 15;86:117293. doi:10.1016/j.bmc.2023.117293. View Source
